(2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide is an organic compound that features a nitrophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Formation of the triazole ring: This can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Coupling of the intermediates: The final step involves coupling the nitrophenyl intermediate with the triazole intermediate under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitrophenyl group and triazole ring can interact with the target molecule through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-(1H-1,2,4-triazol-1-yl)prop-2-enamide: Similar structure but with a different position of the triazole ring.
(2E)-3-(4-nitrophenyl)-N-(4H-1,2,3-triazol-4-yl)prop-2-enamide: Similar structure but with a different triazole ring.
Uniqueness
(2E)-3-(4-nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide is unique due to the specific positioning of the nitrophenyl group and the triazole ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C11H9N5O3 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9N5O3/c17-11(14-15-7-12-13-8-15)6-3-9-1-4-10(5-2-9)16(18)19/h1-8H,(H,14,17)/b6-3+ |
InChI Key |
XYCWCUDKQSQFER-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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